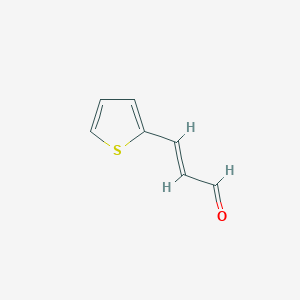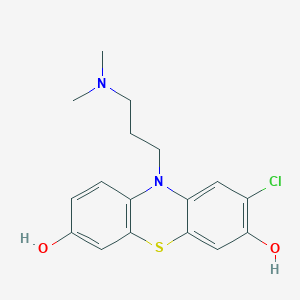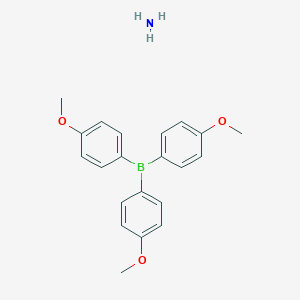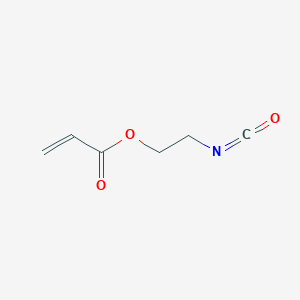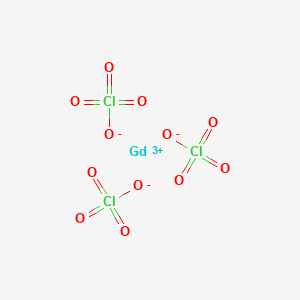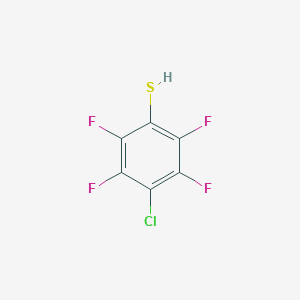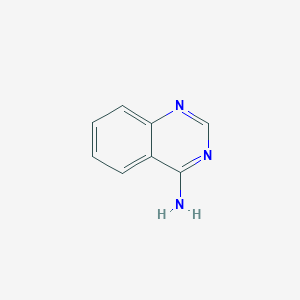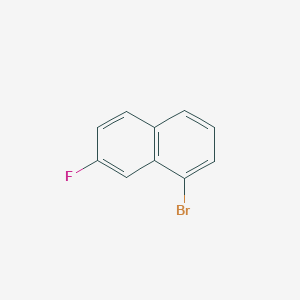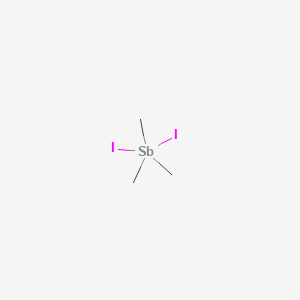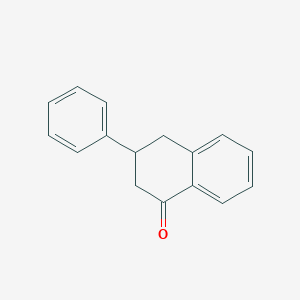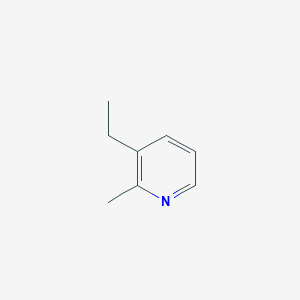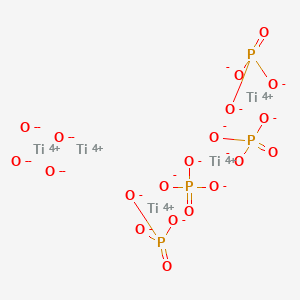
Oxygen(2-);titanium(4+);tetraphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxygen(2-);titanium(4+);tetraphosphate, also known as TiOPP, is a titanium-based compound that has been extensively studied for its potential applications in various fields. This compound has been found to possess unique properties that make it suitable for use in scientific research.
作用機序
The mechanism of action of Oxygen(2-);titanium(4+);tetraphosphate is based on its ability to absorb light energy and transfer it to surrounding molecules. This process leads to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The ROS generated by Oxygen(2-);titanium(4+);tetraphosphate can also be used to destroy cancer cells and bacteria.
生化学的および生理学的効果
Oxygen(2-);titanium(4+);tetraphosphate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Oxygen(2-);titanium(4+);tetraphosphate has also been found to stimulate the production of collagen in cells, which makes it suitable for use in tissue engineering.
実験室実験の利点と制限
Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments. It is easy to synthesize, stable in solution, and has a long shelf life. However, Oxygen(2-);titanium(4+);tetraphosphate is also highly reactive and can induce oxidative stress in cells, which can be a limitation for some experiments.
将来の方向性
There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research. One potential application is in the development of new cancer therapies. Oxygen(2-);titanium(4+);tetraphosphate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new treatments. Oxygen(2-);titanium(4+);tetraphosphate could also be used as a biomaterial for tissue engineering, as it has been shown to stimulate the production of collagen in cells. Additionally, Oxygen(2-);titanium(4+);tetraphosphate could be used as a photocatalyst for the degradation of organic pollutants in water. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Oxygen(2-);titanium(4+);tetraphosphate is a titanium-based compound that has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering. Its mechanism of action is based on its ability to absorb light energy and transfer it to surrounding molecules, leading to the formation of ROS that can induce oxidative stress in cells. Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments, but its highly reactive nature can also be a limitation. There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research, including the development of new cancer therapies, the use as a biomaterial for tissue engineering, and the use as a photocatalyst for the degradation of organic pollutants in water.
合成法
Oxygen(2-);titanium(4+);tetraphosphate can be synthesized by a simple precipitation reaction between titanium(IV) chloride, sodium phosphate, and sodium hydroxide. The resulting compound is then purified through a series of washing and drying steps.
科学的研究の応用
Oxygen(2-);titanium(4+);tetraphosphate has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering.
特性
CAS番号 |
12738-90-8 |
|---|---|
製品名 |
Oxygen(2-);titanium(4+);tetraphosphate |
分子式 |
O20P4Ti5 |
分子量 |
683.22 g/mol |
IUPAC名 |
oxygen(2-);titanium(4+);tetraphosphate |
InChI |
InChI=1S/4H3O4P.4O.5Ti/c4*1-5(2,3)4;;;;;;;;;/h4*(H3,1,2,3,4);;;;;;;;;/q;;;;4*-2;5*+4/p-12 |
InChIキー |
IZPCAZCWANUYEB-UHFFFAOYSA-B |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
同義語 |
Titanium oxide phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



